molecular formula C15H24N6O B1524472 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea CAS No. 1311313-58-2

1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea

Cat. No.: B1524472
CAS No.: 1311313-58-2
M. Wt: 304.39 g/mol
InChI Key: NLKMNVNUPYWBAS-UHFFFAOYSA-N
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Description

1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea is a useful research compound. Its molecular formula is C15H24N6O and its molecular weight is 304.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : Typically, the preparation of 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea involves the reaction of 2-methylpropyl-substituted pyrazole with a urea derivative under controlled conditions. This process may include steps such as nucleophilic substitution, cyclization, and purification through crystallization or chromatography.

  • Industrial Production Methods: : Industrial methods for producing this compound would aim for high yield and purity, often utilizing automated synthesis and advanced purification techniques to streamline the production process and ensure consistency.

Chemical Reactions Analysis

  • Types of Reactions: : 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea can undergo various chemical reactions, including oxidation, reduction, and substitution.

  • Common Reagents and Conditions

    • Oxidation: May involve oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    • Reduction: Could involve reducing agents such as sodium borohydride or lithium aluminum hydride.

    • Substitution: Typically involves nucleophilic or electrophilic reagents under specific conditions.

  • Major Products

    • From oxidation: Potential formation of carboxylic acids or ketones.

    • From reduction: Formation of alcohols or amines.

    • From substitution: Diverse substituted derivatives depending on the reagents used.

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.

  • Industry: : Utilized in the development of advanced materials and specialized chemical products.

5. Mechanism of Action: : 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea exerts its effects through interactions with specific molecular targets. The compound's mechanism might involve binding to enzymes or receptors, altering their activity and impacting biological pathways. The exact molecular pathways would depend on the specific context and application of the compound.

Comparison with Similar Compounds

  • Similar Compounds

    • 1,3-bis(1-phenyl-1H-pyrazol-5-yl)urea

    • 1,3-bis(1-ethyl-1H-pyrazol-5-yl)urea

  • Uniqueness: : The presence of 2-methylpropyl groups in 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea offers unique steric and electronic properties, distinguishing it from other pyrazole-based ureas. This differentiation can affect the compound's reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1,3-bis[2-(2-methylpropyl)pyrazol-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O/c1-11(2)9-20-13(5-7-16-20)18-15(22)19-14-6-8-17-21(14)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKMNVNUPYWBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)NC(=O)NC2=CC=NN2CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221757
Record name Urea, N,N′-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311313-58-2
Record name Urea, N,N′-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311313-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N,N′-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.